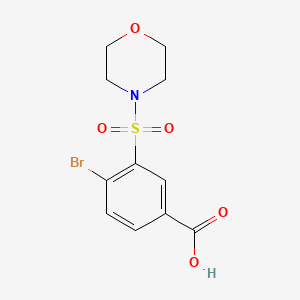

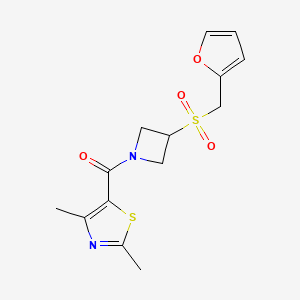

methyl 5-iodo-1H-indole-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

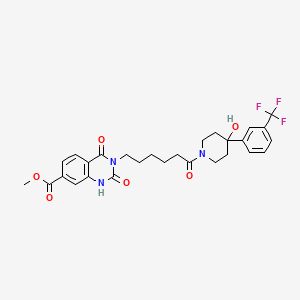

Methyl 5-iodo-1H-indole-3-carboxylate is an indolyl carboxylic acid . It’s a reactant used in the biosynthesis of inhibitors of protein kinases, in metal-free Friedel-Crafts alkylation, in the preparation of diphenylsulfonium ylides from Martin’s sulfurane, in cross dehydrogenative coupling reactions, in the synthesis of indirubin derivatives, and in the preparation of aminoindolylacetates .

Synthesis Analysis

The synthesis of methyl 5-iodo-1H-indole-3-carboxylate involves the esterification of indole-5-carboxylic acid . A mixture of methyl 1H-indole-3-carboxylate, potassium carbonate, N, N-dimethylformamide (DMF), and dimethyl carbonate was stirred and refluxed at 130 °C for 6.5 h .Molecular Structure Analysis

The molecular weight of methyl 5-iodo-1H-indole-3-carboxylate is 301.08 . The InChI code is 1S/C10H8INO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 .Chemical Reactions Analysis

Methyl 5-iodo-1H-indole-3-carboxylate can be used as a reactant in various chemical reactions. For instance, it can be used in the biosynthesis of inhibitors of protein kinases, in metal-free Friedel-Crafts alkylation, in the preparation of diphenylsulfonium ylides from Martin’s sulfurane, in cross dehydrogenative coupling reactions, in the synthesis of indirubin derivatives, and in the preparation of aminoindolylacetates .Physical And Chemical Properties Analysis

Methyl 5-iodo-1H-indole-3-carboxylate is a pale-yellow to yellow-brown solid .Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

Indoles are significant heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives has garnered attention for their biological activity against cancer cells, microbes, and various disorders. Both natural and synthetic indoles exhibit essential properties .

Anti-Inflammatory and Analgesic Activities

Among indole derivatives, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have demonstrated anti-inflammatory and analgesic properties. These compounds exhibit promising ulcerogenic indices compared to standard drugs like indomethacin and celecoxib .

Mecanismo De Acción

Target of Action

Indole derivatives, such as methyl 5-iodo-1H-indole-3-carboxylate, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are known to interact with multiple receptors . .

Mode of Action

The mode of action of indole derivatives involves their interaction with these targets, leading to various biological changes

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to diverse downstream effects

Result of Action

The molecular and cellular effects of a compound’s action depend on its interaction with its targets and the biochemical pathways it affects. Indole derivatives are known to have various biologically vital properties . .

Safety and Hazards

The compound is labeled with the hazard symbol XI, indicating that it is irritating to eyes, respiratory system, and skin . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Propiedades

IUPAC Name |

methyl 5-iodo-1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUSKHAFKQXDPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-iodo-1H-indole-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1,4]Diazepan-1-yl-6-methyl-3H-pyrimidin-4-one](/img/structure/B2742120.png)

![4-(4-fluorophenyl)-5-[(pyrimidin-2-ylthio)methyl]-4{H}-1,2,4-triazole-3-thiol](/img/structure/B2742122.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2742125.png)

![Ethyl 4-{[4-chloro-3-(piperidylsulfonyl)phenyl]carbonyl}piperazinecarboxylate](/img/structure/B2742128.png)

![(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2742130.png)

![N-[2-[butyl(methyl)amino]ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2742135.png)